Methyl 3-(4-boronobenzamido)propionate Methyl 3-(4-boronobenzamido)propionate
Brand Name: Vulcanchem
CAS No.: 957034-76-3
VCID: VC2801019
InChI: InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15)
SMILES: B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O
Molecular Formula: C11H14BNO5
Molecular Weight: 251.05 g/mol

Methyl 3-(4-boronobenzamido)propionate

CAS No.: 957034-76-3

Cat. No.: VC2801019

Molecular Formula: C11H14BNO5

Molecular Weight: 251.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-boronobenzamido)propionate - 957034-76-3

Specification

CAS No. 957034-76-3
Molecular Formula C11H14BNO5
Molecular Weight 251.05 g/mol
IUPAC Name [4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15)
Standard InChI Key NROXSDVUSUSOLU-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O

Introduction

Structural Characteristics and Properties

Methyl 3-(4-boronobenzamido)propionate is characterized by its distinctive molecular architecture featuring a benzamide core with a boronic acid group at the para (4-) position of the benzene ring, connected to a propionate methyl ester chain via an amide linkage. This arrangement of functional groups creates a multifunctional molecule with unique chemical properties.

Molecular Composition

The compound possesses a molecular formula of C11H14BNO5, with a structure that incorporates:

  • A benzene ring with a boronic acid group (-B(OH)2) at the para position

  • An amide bond connecting the benzoic acid derivative to a propionate chain

  • A methyl ester group at the terminal position of the propionate chain

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-(4-boronobenzamido)propionate can be inferred based on its structural features:

PropertyCharacteristicsSignificance
Physical stateLikely solid at room temperatureInfluences handling and storage requirements
SolubilityModerate solubility in polar organic solventsImportant for reaction conditions and purification
Hydrogen bondingMultiple hydrogen bond donors and acceptorsAffects intermolecular interactions and crystal packing
Reactivity centersBoronic acid, ester, and amide groupsProvides multiple sites for chemical transformations

The presence of the boronic acid functionality imparts Lewis acidic character to the molecule, enabling interactions with various nucleophiles and making it potentially useful in diverse applications.

Structure-Activity Relationships

Comparative Analysis

The properties of Methyl 3-(4-boronobenzamido)propionate can be better understood through comparison with structurally related compounds:

CompoundKey Structural DifferencePredicted Impact on Properties
Methyl 3-(4-aminophenyl)propanoateContains amine instead of boronobenzamido groupLower Lewis acidity, different hydrogen bonding pattern
Methyl 3-methoxy-acrylateLacks aromatic ring and boronic acidDifferent reactivity profile, increased conformational flexibility
Non-esterified 3-(4-boronobenzamido)propanoic acidFree carboxylic acid instead of methyl esterIncreased acidity, different solubility profile

This comparison highlights how subtle structural variations can significantly impact physicochemical properties and potential applications.

Structure-Reactivity Considerations

The positional arrangement of functional groups in Methyl 3-(4-boronobenzamido)propionate would be expected to influence its reactivity:

  • The para-substitution pattern creates a linear molecular arrangement that may facilitate certain supramolecular interactions

  • The separation between the boronic acid and ester functionalities by the benzamide spacer reduces direct electronic interactions between these groups

  • The amide linkage provides conformational constraints and hydrogen bonding capabilities

Analytical Methods for Characterization

Spectroscopic Analysis

Comprehensive characterization of Methyl 3-(4-boronobenzamido)propionate would typically employ multiple complementary analytical techniques:

TechniqueExpected Key FeaturesInformation Provided
1H NMRSignals for aromatic protons (δ ~7-8 ppm), B(OH)2 protons, amide NH, methyl ester (δ ~3.7 ppm), methylene groupsConfirmation of structure and purity
13C NMRCarbonyl carbons (δ ~170 ppm), aromatic carbons, methyl and methylene carbonsCarbon framework verification
11B NMRSignal characteristic of arylboronic acid (δ ~30 ppm)Confirmation of boronic acid functionality
FT-IRB-O stretching (~1380 cm-1), C=O stretches for ester and amide, N-H stretchFunctional group identification
Mass SpectrometryMolecular ion peak corresponding to C11H14BNO5, characteristic fragmentation patternMolecular weight confirmation

Current Research Trends and Future Directions

Emerging Applications

The unique combination of functional groups in Methyl 3-(4-boronobenzamido)propionate positions it for exploration in several cutting-edge research areas:

Materials Science

Boron-containing organic compounds have demonstrated utility in materials applications including:

  • Self-healing polymers through dynamic boronic ester formation

  • Stimuli-responsive materials that respond to pH or sugar concentration

  • Chemical sensors for diols and related compounds

Catalysis

The Lewis acidic character of the boronic acid functionality combined with the structural features of the molecule could enable applications in asymmetric catalysis and novel transformations.

Future Research Directions

Several promising avenues for future investigation include:

  • Development of streamlined synthetic methodologies

  • Structure-activity relationship studies to optimize properties for specific applications

  • Exploration of supramolecular assemblies based on boronic acid interactions

  • Investigation of biological activities, particularly in enzyme inhibition

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